ethyl (Z)-pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl pent-2-enoate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of ethyl alcohol and pent-2-enoic acid. This compound is characterized by its distinct structure, where the ethyl group is attached to the second carbon of the pent-2-enoate chain, and the double bond is in the Z (cis) configuration. This configuration significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Ethyl pent-2-enoate can be synthesized through the esterification of pent-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (Z)-pent-2-enoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pent-2-enoic acid, while reduction could produce ethyl pent-2-enol.
Scientific Research Applications
(Z)-Ethyl pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl (Z)-pent-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with various enzymes and receptors in biological systems. The double bond in the Z configuration also plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl pent-2-enoate (E configuration): The E (trans) isomer of ethyl pent-2-enoate has different physical and chemical properties due to the different spatial arrangement of the atoms.
Methyl pent-2-enoate: This compound has a methyl group instead of an ethyl group, leading to variations in its reactivity and applications.
Ethyl but-2-enoate: With a shorter carbon chain, this compound exhibits different chemical behavior and uses.
Uniqueness
(Z)-Ethyl pent-2-enoate is unique due to its Z configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its E isomer and other similar compounds.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl (Z)-pent-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
AGMKVZDPATUSMS-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\C(=O)OCC |
SMILES |
CCC=CC(=O)OCC |
Canonical SMILES |
CCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.